[1-(5-Chloropyridin-2-yl)ethyl](methyl)amine
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Overview
Description
1-(5-Chloropyridin-2-yl)ethylamine: is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, featuring a chlorinated pyridine ring and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-chloropyridine with ethylamine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of 1-(5-Chloropyridin-2-yl)ethylamine may involve large-scale chlorination processes followed by amination reactions. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(5-Chloropyridin-2-yl)ethylamine can undergo oxidation reactions, often resulting in the formation of corresponding N-oxides.
Reduction: Reduction reactions may convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the chlorinated position on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Various reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(5-Chloropyridin-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new compounds and materials .
Medicine: In medicinal chemistry, 1-(5-Chloropyridin-2-yl)ethylamine is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents .
Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
- 1-(5-Bromopyridin-2-yl)ethylamine
- 1-(5-Fluoropyridin-2-yl)ethylamine
- 1-(5-Iodopyridin-2-yl)ethylamine
Comparison: Compared to its halogenated analogs, 1-(5-Chloropyridin-2-yl)ethylamine exhibits unique reactivity due to the presence of the chlorine atom. This makes it particularly useful in substitution reactions where chlorine can be selectively replaced by other functional groups .
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-6(10-2)8-4-3-7(9)5-11-8/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBSUCPNROIAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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